molecular formula C10H19NO5S B14728095 d-Camphor, 3-amino-, monosulfate CAS No. 5339-84-4

d-Camphor, 3-amino-, monosulfate

Cat. No.: B14728095
CAS No.: 5339-84-4
M. Wt: 265.33 g/mol
InChI Key: RGRGOMNVQRSTAL-UHFFFAOYSA-N
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Description

d-Camphor, 3-amino-, monosulfate is a derivative of camphor, a bicyclic monoterpene ketone found widely in plants, especially in the Cinnamomum camphora tree

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d-Camphor, 3-amino-, monosulfate typically involves the reaction of d-camphor with an amine under specific conditions. One common method involves the nucleophilic substitution of 10-iodocamphor with secondary amines, resulting in amino-ketones, which are then treated with hydroxylamine to form oximes . Another method includes the use of camphor-derived chiral triazolium salts for asymmetric intramolecular Michael reactions .

Industrial Production Methods

Industrial production of this compound often utilizes renewable starting materials such as α-pinene. The process involves the enantioselective hydrolysis of isobornyl esters, followed by oxidation to yield camphor . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

d-Camphor, 3-amino-, monosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine for oxime formation, bromine for bromination, and various secondary amines for nucleophilic substitution . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include camphor oximes, brominated camphor derivatives, and various amino-camphor compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to d-Camphor, 3-amino-, monosulfate include:

Uniqueness

This compound stands out due to its unique combination of an amino group and a sulfate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in asymmetric synthesis and catalysis, as well as in the development of new bioactive molecules .

Properties

CAS No.

5339-84-4

Molecular Formula

C10H19NO5S

Molecular Weight

265.33 g/mol

IUPAC Name

3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;sulfuric acid

InChI

InChI=1S/C10H17NO.H2O4S/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;1-5(2,3)4/h6-7H,4-5,11H2,1-3H3;(H2,1,2,3,4)

InChI Key

RGRGOMNVQRSTAL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2N)C)C.OS(=O)(=O)O

Origin of Product

United States

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